(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16572242
InChI: InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H/t6-,7-;/m1./s1
SMILES:
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol

(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16572242

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride -

Specification

Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
IUPAC Name (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-5(2)3-6-4-7(6)8;/h5-7H,3-4,8H2,1-2H3;1H/t6-,7-;/m1./s1
Standard InChI Key HJPBRGMBTNLRMK-ZJLYAJKPSA-N
Isomeric SMILES CC(C)C[C@@H]1C[C@H]1N.Cl
Canonical SMILES CC(C)CC1CC1N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The molecular formula of (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride is C₇H₁₆ClN, corresponding to a molecular weight of 149.66 g/mol. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications. The stereochemistry at the 1R and 2R positions of the cyclopropane ring is essential for its biological specificity, as enantiomeric forms (e.g., 1R,2S or 1S,2R) often exhibit divergent receptor-binding profiles .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₁₆ClN
Molecular Weight (g/mol)149.66
CAS NumberNot explicitly provided-
Hazard StatementsH315, H319, H335

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride generally involves two stages:

  • Cyclopropanation: Formation of the cyclopropane ring via transition metal-catalyzed reactions. For example, zinc-mediated coupling of alkenes with dihaloalkanes under controlled conditions.

  • Amine Functionalization: Introduction of the 2-methylpropyl group through alkylation or reductive amination, followed by hydrochloride salt formation using HCl in methanol or aqueous media .

A representative procedure involves reacting a precursor alkene with a diiodomethane-zinc reagent, followed by purification and salt formation with hydrochloric acid, yielding the final product in moderate to high purity .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Ensuring enantiomeric excess during cyclopropanation requires chiral catalysts or resolution techniques.

  • Yield Improvements: Reported yields for similar cyclopropanamine syntheses range from 76% to 85%, suggesting room for optimization .

Chemical Reactivity and Stability

Reaction Pathways

The compound participates in reactions typical of primary amines and strained hydrocarbons:

  • N-Alkylation: Reacts with alkyl halides under basic conditions to form secondary amines.

  • Ring-Opening Reactions: Susceptible to acid-catalyzed cyclopropane ring opening, forming linear alkanes.

Stability Profile

  • Thermal Stability: Decomposition onset observed near 200°C in differential scanning calorimetry (DSC) studies of related compounds .

  • Photostability: Requires protection from UV light due to potential amine oxidation.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and respiratory protection in poorly ventilated areas.

  • Storage: Ambient temperature in airtight containers, away from oxidizers.

Comparative Analysis with Analogues

Stereoisomeric Differences

  • (1R,2S) Isomer: Demonstrates reduced receptor affinity in preliminary assays, underscoring the importance of the 1R,2R configuration .

  • Phenyl-Substituted Analogues: Compounds like (1R,2S)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine hydrochloride exhibit enhanced lipophilicity but lower aqueous solubility .

Functional Group Variations

  • Trifluoromethyl Derivatives: Increased metabolic stability due to fluorine’s electron-withdrawing effects .

  • Difluorophenyl Analogues: Improved target selectivity in enzyme inhibition assays .

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